molecular formula C9H20N4O3S B13831016 acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate

acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate

Cat. No.: B13831016
M. Wt: 264.35 g/mol
InChI Key: MGVBQHIZQGEMMC-JEDNCBNOSA-N
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Description

Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both acetic acid and a thioate group, making it a valuable molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate typically involves multiple steps. One common method includes the reaction of acetic anhydride with hydrogen sulfide to produce thioacetic acid, which is then further reacted with specific amino acids under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thioate groups into molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is unique due to its combination of acetic acid and thioate groups, along with the presence of amino and diaminomethylideneamino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H20N4O3S

Molecular Weight

264.35 g/mol

IUPAC Name

acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate

InChI

InChI=1S/C7H16N4OS.C2H4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10;1-2(3)4/h5H,2-4,8H2,1H3,(H4,9,10,11);1H3,(H,3,4)/t5-;/m0./s1

InChI Key

MGVBQHIZQGEMMC-JEDNCBNOSA-N

Isomeric SMILES

CC(=O)O.CSC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(=O)O.CSC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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